molecular formula C10H18O2 B2766679 (2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol CAS No. 2248215-52-1

(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol

Cat. No.: B2766679
CAS No.: 2248215-52-1
M. Wt: 170.252
InChI Key: CZUBKVWDMFLJSJ-IENPIDJESA-N
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Description

(2S)-2-(5-Oxaspiro[34]octan-6-yl)propan-1-ol is a spirocyclic compound characterized by a unique structure where an oxygen atom is incorporated into the spirocyclic unit

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol typically involves the iodocyclization of appropriate precursors. This method allows for the formation of the spirocyclic structure with high efficiency. The reaction conditions often include the use of iodine as a catalyst and an appropriate solvent to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow chemistry could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a variety of alcohol derivatives.

Scientific Research Applications

(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which (2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxaspiro[3.4]octan-7-ol
  • 5-Oxaspiro[3.4]octan-6-ylmethanamine hydrochloride

Uniqueness

(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group at a strategic position. This configuration enhances its solubility and reactivity compared to other similar compounds, making it a valuable compound for various applications .

Properties

IUPAC Name

(2S)-2-(5-oxaspiro[3.4]octan-6-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8(7-11)9-3-6-10(12-9)4-2-5-10/h8-9,11H,2-7H2,1H3/t8-,9?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUBKVWDMFLJSJ-IENPIDJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC2(O1)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1CCC2(O1)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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